methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride
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Overview
Description
Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride is a chemical compound with a molecular formula of C12H18ClNO3 It is a derivative of butanoic acid and contains both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride typically involves the esterification of 4-(3-amino-4-methoxyphenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylbutanoates.
Scientific Research Applications
Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-aminophenyl)butanoate
- Methyl 4-amino-4-(3-methoxyphenyl)butanoate
- Methyl 3-amino-4-methylbenzoate
Uniqueness
Methyl 4-(3-amino-4-methoxyphenyl)butanoate hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
2694734-48-8 |
---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.7 |
Purity |
95 |
Origin of Product |
United States |
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